1-(chloromethyl)-2,3,4-trimethylbenzene

Catalog No.
S3468577
CAS No.
51958-58-8
M.F
C10H13Cl
M. Wt
168.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(chloromethyl)-2,3,4-trimethylbenzene

CAS Number

51958-58-8

Product Name

1-(chloromethyl)-2,3,4-trimethylbenzene

IUPAC Name

1-(chloromethyl)-2,3,4-trimethylbenzene

Molecular Formula

C10H13Cl

Molecular Weight

168.66 g/mol

InChI

InChI=1S/C10H13Cl/c1-7-4-5-10(6-11)9(3)8(7)2/h4-5H,6H2,1-3H3

InChI Key

ABGVECYGBJQQQK-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)CCl)C)C

Canonical SMILES

CC1=C(C(=C(C=C1)CCl)C)C

1-(Chloromethyl)-2,3,4-trimethylbenzene is an aromatic compound characterized by a benzene ring substituted with a chloromethyl group (-CH2Cl) and three methyl groups (-CH3) at the 2, 3, and 4 positions. This compound is a member of the chloromethyl-substituted aromatic hydrocarbons, which are known for their diverse chemical reactivity and potential applications in organic synthesis and materials science. The molecular formula of 1-(chloromethyl)-2,3,4-trimethylbenzene is C10H13Cl, and its molecular weight is approximately 168.67 g/mol .

  • Substitution Reactions: The chloromethyl group can be replaced by nucleophiles such as amines, alcohols, or thiols to form various derivatives. For example, reaction with amines can yield carbamates.
  • Oxidation Reactions: The compound can be oxidized to produce corresponding aldehydes or carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride or through catalytic hydrogenation .

The synthesis of 1-(chloromethyl)-2,3,4-trimethylbenzene typically involves the chloromethylation of 2,3,4-trimethylbenzene. This reaction is commonly executed using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of Lewis acid catalysts like zinc chloride or aluminum chloride. The process often occurs under acidic conditions with hydrochloric acid serving as a co-catalyst to enhance the reaction efficiency.

In industrial settings, methods have been optimized for higher yields and efficiency. Continuous flow reactors and advanced catalytic systems are employed to improve reaction rates while minimizing by-products and ensuring product purity.

1-(Chloromethyl)-2,3,4-trimethylbenzene has several applications:

  • Intermediate in Organic Synthesis: It serves as an important intermediate in the synthesis of various organic compounds including pharmaceuticals and agrochemicals.
  • Material Science: Its derivatives may be used in polymer chemistry for producing specialty polymers with unique properties.
  • Chemical Research: It is utilized in research settings for studying reaction mechanisms involving chloromethyl groups.

The interaction studies involving 1-(chloromethyl)-2,3,4-trimethylbenzene primarily focus on its reactivity with nucleophiles. These studies provide insights into how this compound can participate in substitution reactions leading to diverse chemical products. Understanding these interactions is crucial for designing new synthetic pathways and developing functional materials .

Several compounds share structural similarities with 1-(chloromethyl)-2,3,4-trimethylbenzene. Below are some notable examples:

Compound NameStructure Description
1-(Chloromethyl)-3,5-dimethylbenzeneContains two methyl groups at different positions
1-(Chloromethyl)-4-methylbenzeneContains only one methyl group
1-(Chloromethyl)-2,4,6-trimethylbenzeneSimilar structure but with methyl groups at different positions

Uniqueness: The uniqueness of 1-(chloromethyl)-2,3,4-trimethylbenzene lies in the specific arrangement of its substituents. The presence of three methyl groups at the 2, 3, and 4 positions influences its steric and electronic properties significantly compared to other similar compounds. This distinct arrangement not only affects its reactivity but also its potential applications in various fields .

XLogP3

4

Dates

Last modified: 07-26-2023

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